molecular formula C26H18O2 B1347170 2,2'-Dibenzoylbiphenyl CAS No. 24018-00-6

2,2'-Dibenzoylbiphenyl

Cat. No. B1347170
CAS RN: 24018-00-6
M. Wt: 362.4 g/mol
InChI Key: GJYFRBOEHCWJKA-UHFFFAOYSA-N
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Description

2,2'-Dibenzoylbiphenyl (DBBP) is an organic compound consisting of two benzoyl groups attached to a biphenyl ring. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. DBBP is widely used in the synthesis of organic compounds and has a variety of scientific applications.

Scientific Research Applications

Polymer Science and Fuel Cells

One notable application of 2,2'-dibenzoylbiphenyl derivatives is in the development of polybenzimidazoles (PBIs), which are critical for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). PBIs, such as poly(2,2′-(m-phenylene)-5,5′-bibenzimidazole) and its derivatives, exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for fuel cell applications. These polymers' ability to operate at high temperatures without hydration offers a significant advantage over traditional fuel cell membranes, enhancing fuel efficiency and operational flexibility (Rath et al., 2020). Additionally, research into functionalized polybenzimidazoles has shown that introducing dihydroxy functional groups can improve proton conductivity, further underscoring the potential of 2,2'-dibenzoylbiphenyl derivatives in fuel cell technology (Yu & Benicewicz, 2009).

Organic Synthesis and Material Science

The versatility of 2,2'-dibenzoylbiphenyl derivatives extends to organic synthesis and materials science, where these compounds are used as intermediates in the synthesis of complex molecules and materials. For instance, the palladium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes has been demonstrated to selectively afford phenanthrene derivatives, highlighting the utility of these compounds in synthesizing polycyclic aromatic hydrocarbons with potential applications in materials science and organic electronics (Nagata et al., 2014).

Environmental Science and Green Chemistry

In the realm of environmental science and green chemistry, the synthesis of benzimidazoles, including those derived from 2,2'-dibenzoylbiphenyl, in high-temperature water presents an eco-friendly alternative to traditional synthetic routes. This approach not only offers high yields comparable to or better than those in conventional media but also highlights the role of solvent properties in enhancing reaction efficiency, thereby contributing to the development of more sustainable chemical processes (Dudd et al., 2003).

properties

IUPAC Name

[2-(2-benzoylphenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(19-11-3-1-4-12-19)23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(28)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYFRBOEHCWJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311724
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibenzoylbiphenyl

CAS RN

24018-00-6
Record name NSC245022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dibenzoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
ZY Wang, C Zhang - Macromolecules, 1992 - ACS Publications
High-temperature thermoplastics, like poly (ether ether ketone)(PEEK) and poIy (phenylenequinoxaline) s, have received considerable attention in the pastfew years for use in …
Number of citations: 20 pubs.acs.org
C Zhang, ZY Wang - Macromolecules, 1993 - ACS Publications
A new, non-cross-linking route to increase the rigidity inpoly (arylene ether) s has been developed, involving the conversion of a 2, 2'-dibenzoylbiphenyl unit in the precursor polymer …
Number of citations: 19 pubs.acs.org
C Zhang, ZY Wang - Macromolecules, 1993 - ACS Publications
High molecular weight, amorphous, soluble poly (arylene ether) s containing 2, 2'-dibenzoyl-biphenyl units are synthesized, based on the difluoro monomers derived from 2-…
Number of citations: 13 pubs.acs.org
WE Bachmann - Journal of the American Chemical Society, 1932 - ACS Publications
In continuing the study of the pinacol-pinacolin rearrangement, 1 we have investigated the rearrangement of a number of 9, 10-diaryldihydro-phenanthrenediols. These glycols …
Number of citations: 18 pubs.acs.org
P Moulinié, RM Paroli, ZY Wang - Journal of Polymer Science …, 1995 - Wiley Online Library
A monomer, 3,3′‐bis (4‐fluorobenzoyl) biphenyl, was prepared in high yield in two steps from inexpensive 3‐chlorobenzoyl chloride and fluorobenzene, and polymerized by …
Number of citations: 31 onlinelibrary.wiley.com
AH Lewin, RJ Michl - The Journal of Organic Chemistry, 1973 - ACS Publications
Copper (I) perchlorates, complexed by heterocyclic amines, are effective at promoting homolytic cleavage of aryl diazonium salts in neutral medium. For 2-diazobenzophenone …
Number of citations: 15 pubs.acs.org
ZY Wang, JE Douglas - Macromolecules, 1997 - ACS Publications
Introduction of a chiral element into the polymer backbone is of synthetic interest and also may lead to a discovery of a new class of chiroptical materials with potential applications in …
Number of citations: 15 pubs.acs.org
ED BERGMANN, ZVI PELCHOWICZ - The Journal of Organic …, 1954 - ACS Publications
The observation of Wittig and Witt (1) that benzyl bromide reacts with phenyllithium to give dibenzyl has been applied recently to the synthesis of 9, 10-dihydrophenanthrenes from “…
Number of citations: 7 pubs.acs.org
EJ Moriconi, WF O'Connor… - Journal of the …, 1959 - ACS Publications
The ultraviolet absorption spectra of a number of 6, 6'-dinitro-2, 2'-diaroylbiphenyls in which the 2, 2'-diaroyl substituents vary in bulk and electronic effects (aroyl= benzoyl, 4-…
Number of citations: 2 pubs.acs.org
ZY Wang, C Zhang - Polymer Preprints(USA), 1992
Number of citations: 0

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